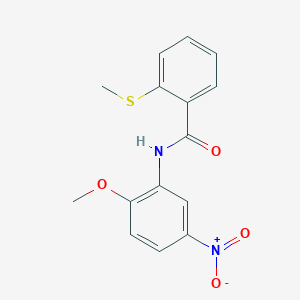

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide

Descripción

N-(2-Methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide is a benzamide derivative featuring a 2-methoxy-5-nitrophenylamine group linked to a benzamide scaffold with a methylsulfanyl substituent at the ortho position.

Propiedades

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-21-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLSMWHPQTYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326490 | |

| Record name | N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

831178-42-8 | |

| Record name | N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-methoxyaniline to introduce the nitro group, followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that compounds similar to N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide exhibit antiviral properties. Specifically, they may act as inhibitors of viral replication by targeting enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the replication of certain viruses including herpes simplex virus and cytomegalovirus .

Case Study : A study demonstrated that derivatives of thioureas, including those similar to N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide, effectively inhibited IMPDH, suggesting their potential as antiviral agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating immune responses, it may help alleviate symptoms associated with allergic reactions and other inflammatory conditions.

Case Study : A patent application highlighted the use of compounds with similar structures in preventing or treating symptoms associated with allergic reactions, indicating a promising avenue for therapeutic development .

Antitumor Activity

Emerging research suggests that N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide may possess antitumor properties. Compounds with similar functional groups have shown efficacy in inhibiting tumor cell proliferation.

Case Study : In vitro studies have indicated that certain benzamide derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Data Tables

Mecanismo De Acción

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

a. 2-Chloro-N-(2-Methoxy-5-Nitrophenyl)Benzamide ()

- Structure : Replaces the methylsulfanyl group with chlorine.

- Molecular Weight : 306.7 g/mol vs. hypothetical ~300–320 g/mol for the target compound.

- logP : 3.2658, indicating moderate lipophilicity. Methylsulfanyl groups typically increase logP compared to chlorine due to sulfur’s polarizability, suggesting the target compound may exhibit higher membrane permeability .

- Hydrogen Bonding: One donor (amide NH) and seven acceptors (nitro, methoxy, carbonyl), similar to the target compound.

b. N-(2-Hydroxy-5-Methylphenyl)-2-Methoxybenzamide ()

- Structure : Hydroxyl and methyl groups replace nitro and methylsulfanyl.

Structural and Crystallographic Insights

- Nitro Group Positioning : highlights that nitro groups at position 5 (vs. 3) improve molecular packing and crystallinity, which could apply to the target compound’s stability .

- Methoxy Conformation : The methoxy group’s orientation (e.g., para vs. ortho) affects hydrogen-bonding networks, as seen in naphthyl sulfonamides () .

Actividad Biológica

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group, a methoxy substituent, and a methylthio group, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide exhibits significant antimicrobial activity against various pathogens. The nitro and methoxy groups enhance its efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that the compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways .

Cytotoxicity and Safety Profile

The cytotoxicity of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide has been evaluated using MTT assays across different concentrations. Results indicate that while the compound exhibits cytotoxic effects on cancer cells, it shows relatively low toxicity towards normal human cells, suggesting a favorable safety profile .

The mechanism by which N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby modulating their activity.

- DNA Interaction : Studies have suggested that the compound may intercalate with DNA, disrupting replication and transcription processes .

Comparative Analysis

A comparison of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide with similar compounds reveals distinct differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |

|---|---|---|---|

| N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide | High | Significant | Low |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Moderate | Moderate | Moderate |

Case Studies

- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide against various bacterial strains. The results indicated zones of inhibition ranging from 12 mm to 24 mm depending on the concentration used .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human red blood cells, demonstrating minimal hemolysis at therapeutic concentrations, indicating a safe profile for further development .

Q & A

Q. What synthetic strategies are optimal for preparing N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Acylation : React 2-methylsulfanylbenzoic acid derivatives (e.g., acid chloride) with 2-methoxy-5-nitroaniline under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .

- Protection of Functional Groups : Protect the methoxy and nitro groups during synthesis to avoid undesired side reactions. For example, nitro groups can be stabilized via electron-withdrawing effects, while methoxy groups may require temporary protection (e.g., tert-butyldimethylsilyl ether) in acidic conditions .

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR :

- IR Spectroscopy :

Q. What are the primary challenges in crystallizing this compound, and how can X-ray diffraction resolve structural ambiguities?

Methodological Answer:

- Crystallization Challenges :

- X-ray Diffraction :

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer:

- Computational Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) to optimize the structure. Compare with experimental X-ray data to validate accuracy .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. A smaller gap (e.g., <4 eV) suggests higher reactivity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., nitro groups as electron-deficient sites) .

Q. How do structural modifications (e.g., replacing –SCH3 with –SO2CH3) impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Methylsulfanyl to Sulfonyl : Replace –SCH3 with –SO2CH3 via oxidation (e.g., H2O2/acetic acid). Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) using microdilution assays.

- Data Interpretation : Sulfonyl derivatives often show enhanced solubility and altered binding to target proteins (e.g., DNA gyrase inhibition) .

Q. How can contradictions between experimental and computational data (e.g., binding affinities) be resolved?

Methodological Answer:

- Case Study : If molecular docking predicts strong DNA intercalation but experimental assays (e.g., ethidium bromide displacement) show weak binding:

- Re-evaluate Force Fields : Use AMBER or CHARMM for dynamic simulations to account for solvent effects .

- Experimental Repetition : Conduct circular dichroism (CD) spectroscopy to detect DNA conformational changes.

- Error Analysis : Compare computational ligand flexibility (e.g., rotatable bonds) with crystal structure constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.